molecular formula C6H13BrClNO B1219814 methyl 5-bromopentanimidate hydrochloride CAS No. 62287-98-3

methyl 5-bromopentanimidate hydrochloride

Cat. No.: B1219814
CAS No.: 62287-98-3
M. Wt: 230.53 g/mol
InChI Key: LDPRMHPJDCOFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-bromopentanimidate hydrochloride is a chemical compound with the molecular formula C6H12BrNO. It is a derivative of pentanimidic acid, where the hydrogen atom at the 5th position is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromopentanimidate hydrochloride typically involves the bromination of pentanimidic acid followed by esterification and salt formation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The esterification is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 5-bromopentanimidate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products such as 5-azidopentanimidic acid methyl ester or 5-thiopentanimidic acid methyl ester.

    Hydrolysis: 5-bromopentanimidic acid.

    Oxidation and Reduction: Brominated carboxylic acids or alcohols.

Scientific Research Applications

methyl 5-bromopentanimidate hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromopentanimidate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Pentanimidic acid, 5-chloro-, methyl ester, hydrochloride
  • Pentanimidic acid, 5-fluoro-, methyl ester, hydrochloride
  • Pentanimidic acid, 5-iodo-, methyl ester, hydrochloride

Uniqueness

methyl 5-bromopentanimidate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

CAS No.

62287-98-3

Molecular Formula

C6H13BrClNO

Molecular Weight

230.53 g/mol

IUPAC Name

methyl 5-bromopentanimidate;hydrochloride

InChI

InChI=1S/C6H12BrNO.ClH/c1-9-6(8)4-2-3-5-7;/h8H,2-5H2,1H3;1H

InChI Key

LDPRMHPJDCOFIJ-UHFFFAOYSA-N

SMILES

COC(=N)CCCCBr.Cl

Canonical SMILES

COC(=N)CCCCBr.Cl

Synonyms

methyl-5-bromovalerimidate

Origin of Product

United States

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